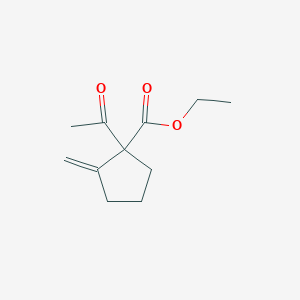
1-(1-Bromopropan-2-yl)-4-(2,4,4-trimethylpentan-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Bromopropan-2-yl)-4-(2,4,4-trimethylpentan-2-yl)benzene is an organic compound that belongs to the class of alkyl-substituted aromatic compounds. These compounds are characterized by the presence of an aromatic benzene ring substituted with alkyl groups. The compound’s structure includes a brominated propyl group and a trimethylpentyl group attached to the benzene ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Bromopropan-2-yl)-4-(2,4,4-trimethylpentan-2-yl)benzene typically involves the following steps:
Bromination of Propane: Propane is brominated to form 1-bromopropane using bromine (Br₂) in the presence of light or a radical initiator.
Friedel-Crafts Alkylation: The brominated propyl group is then introduced to the benzene ring through a Friedel-Crafts alkylation reaction. This reaction requires a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Introduction of Trimethylpentyl Group: The trimethylpentyl group can be introduced through another Friedel-Crafts alkylation or a similar alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and alkylation processes, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(1-Bromopropan-2-yl)-4-(2,4,4-trimethylpentan-2-yl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines.
Oxidation Reactions: The alkyl groups can be oxidized to form alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to hydrogenate the benzene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH₃) in polar solvents.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Major Products
Substitution: Formation of alcohols, nitriles, or amines.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dehalogenated or hydrogenated products.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties or as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials.
Mechanism of Action
The mechanism of action of 1-(1-Bromopropan-2-yl)-4-(2,4,4-trimethylpentan-2-yl)benzene depends on its specific interactions with molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the alkyl groups can influence the compound’s hydrophobicity and binding affinity to various receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-phenylpropane: Similar structure but lacks the trimethylpentyl group.
4-(2,4,4-Trimethylpentan-2-yl)toluene: Similar structure but lacks the brominated propyl group.
1-Bromo-4-tert-butylbenzene: Similar structure but with a tert-butyl group instead of the trimethylpentyl group.
Properties
CAS No. |
90128-68-0 |
|---|---|
Molecular Formula |
C17H27Br |
Molecular Weight |
311.3 g/mol |
IUPAC Name |
1-(1-bromopropan-2-yl)-4-(2,4,4-trimethylpentan-2-yl)benzene |
InChI |
InChI=1S/C17H27Br/c1-13(11-18)14-7-9-15(10-8-14)17(5,6)12-16(2,3)4/h7-10,13H,11-12H2,1-6H3 |
InChI Key |
SWJRZZXKGUEAMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CBr)C1=CC=C(C=C1)C(C)(C)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


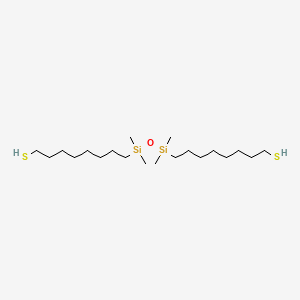
![(1R)-2-(Butylsulfanyl)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B14390899.png)
![(2Z)-2-[(4-Fluorophenyl)imino]-1,2-diphenylethan-1-one](/img/structure/B14390906.png)
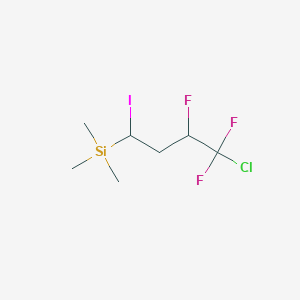
![2-[(2-Chloroprop-2-en-1-yl)(ethyl)amino]ethan-1-ol](/img/structure/B14390914.png)
![6-Phenyl[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B14390930.png)
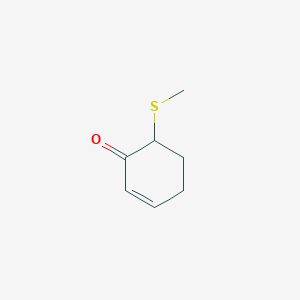
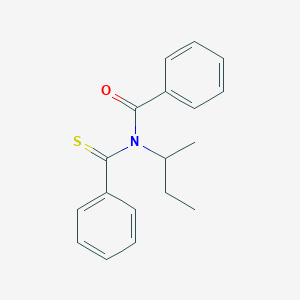
![2-[(2-Chlorophenyl)sulfanyl]-3-[(4-chlorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14390936.png)
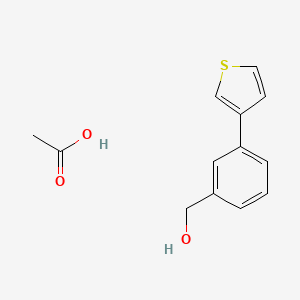
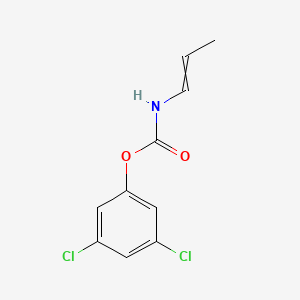
![Bicyclo[8.2.2]tetradec-10-ene](/img/structure/B14390956.png)
![2,2,9-Trimethyl-3,4-dihydro-2H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14390959.png)
